![molecular formula C9H14O2 B3381807 3-(Cyclohexen-1-yl)propionic acid CAS No. 27338-44-9](/img/structure/B3381807.png)
3-(Cyclohexen-1-yl)propionic acid
Overview
Description
3-(Cyclohexen-1-yl)propionic acid is a chemical compound with the molecular formula C9H14O2 . It is also known by other names such as 1-Cyclohexene-1-propanoic acid and 3-(cyclohex-1-en-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(Cyclohexen-1-yl)propionic acid consists of a cyclohexene ring attached to a propionic acid group . The molecular weight is 154.21 .Physical And Chemical Properties Analysis
The boiling point of 3-(Cyclohexen-1-yl)propionic acid is 156-159 °C at a pressure of 18 Torr . The molecular weight is 154.21 .Scientific Research Applications
Synthesis and Reaction with Acidic Materials
- 3-(Cyclohexen-1-yl)propionic Acid Synthesis : A study by Fujita, Suga, Watanabe, and Yanagi (1978) demonstrates the synthesis of 3-(Cyclohexen-1-yl)propionic Acid through the reaction of cyclohexanone and propionic acid, yielding 2-(1′-hydroxycyclohexan-1′-yl) propionic acid. This compound, upon reaction with acidic materials such as p-toluenesulphonic acid or potassium bisulphate, transforms into 3-(Cyclohexen-1-yl)propionic Acid (Fujita, Suga, Watanabe, & Yanagi, 1978).
Application in Cancer Research
- Isocoumarin Derivative NM-3 : 3-(Cyclohexen-1-yl)propionic Acid is a derivative of isocoumarin, specifically NM-3, which has entered clinical trials as an antiangiogenic molecule. Studies reveal that NM-3 induces cell death in endothelial and carcinoma cells through reactive oxygen species generation and increases the expression of the p53 tumor suppressor (Yin, Ohno, Weichselbaum, Kharbanda, & Kufe, 2001).
Chemical Synthesis and Derivatives
- Synthesis of Fatty Acids : Research by Graille, Bonfand, Perfetti, and Naudet (1980) involved synthesizing substituted cyclohexenyl propionic acid, particularly in the form of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid. This synthesis involved multiple reaction steps, including condensation and reduction, showcasing the chemical versatility of cyclohexenyl propionic acid derivatives (Graille, Bonfand, Perfetti, & Naudet, 1980).
Electrophilic Substitution and Cyclization
- Redox-Active Labels for Electrochemical Detection : Shundrin, Irtegova, Vasilieva, and Khalfina (2016) explored the use of 3-[(3,6-dioxocyclohexa-1,4-diene-1-yl)thio]propionic acids in modifying oligonucleotides for electrochemical detection. This research highlights the potential of cyclohexenyl propionic acid derivatives in biochemical and electrochemical applications (Shundrin, Irtegova, Vasilieva, & Khalfina, 2016).
properties
IUPAC Name |
3-(cyclohexen-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUORCZKIOKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexen-1-yl)propionic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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